

# CC-92480 discovery and development

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## Compound of Interest

Compound Name: CC-92480

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A Technical Guide to **CC-92480** (Mezigdomide): Discovery and Development

## Introduction

**CC-92480**, also known as mezigdomide, is a novel, orally bioavailable small molecule that belongs to a new class of agents known as Cereblon E3 Ligase Modulators (CELMoDs).<sup>[1][2]</sup> It was discovered by Celgene, now part of Bristol Myers Squibb, and was specifically designed for potent and rapid degradation of target proteins.<sup>[3][4]</sup> **CC-92480** represents a next-generation advancement over previous immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, offering potential for improved efficacy in treating relapsed and refractory multiple myeloma (RRMM).<sup>[1][3]</sup> This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of **CC-92480**.

## Discovery and Optimization

The development of **CC-92480** was a result of extensive medicinal chemistry efforts aimed at optimizing the activity of IMiDs.<sup>[5]</sup> The goal was to create a compound with enhanced binding affinity to the Cereblon (CRBN) protein, a component of the CRL4<sup>^</sup>CRBN<sup>^</sup> E3 ubiquitin ligase complex.<sup>[6][7]</sup> The optimization process focused not just on the potency of degradation but also on the efficiency and kinetics of this process, which was found to be crucial for achieving efficacy, particularly in lenalidomide-resistant settings.<sup>[3][7]</sup> This led to the identification of **CC-92480** as a lead candidate that demonstrated superior properties in preclinical models.<sup>[3]</sup>

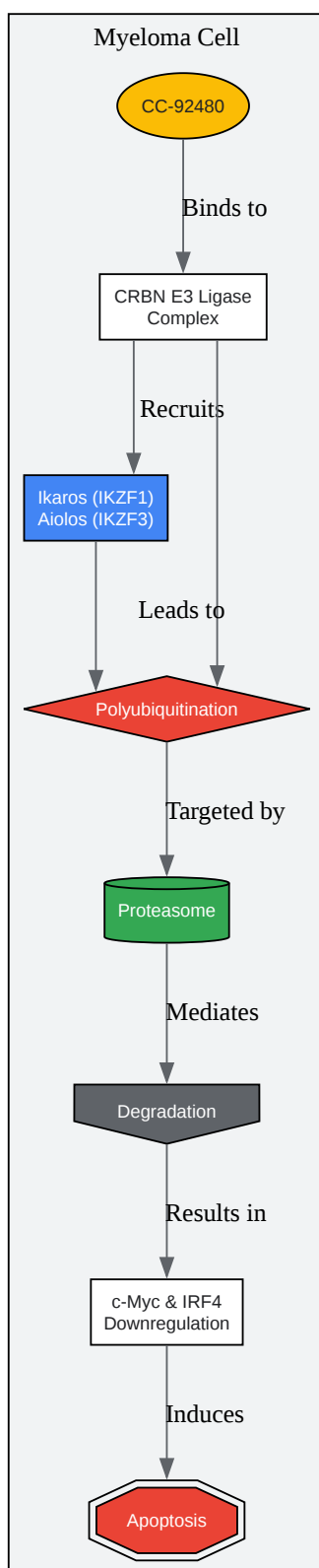
## Mechanism of Action

**CC-92480** exerts its anti-myeloma effects by acting as a "molecular glue."[\[8\]](#) It binds with high affinity to CRBN, altering its substrate specificity and promoting the recruitment of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) to the E3 ligase complex.[\[6\]](#)[\[9\]](#)[\[10\]](#) This leads to the polyubiquitination of Ikaros and Aiolos, marking them for subsequent degradation by the proteasome.[\[2\]](#)[\[5\]](#)

The degradation of Ikaros and Aiolos, which are critical for myeloma cell survival, has two major downstream effects:

- **Direct Anti-Tumor Activity:** The loss of Ikaros and Aiolos leads to the downregulation of key oncogenes such as c-Myc and interferon regulatory factor 4 (IRF4), which in turn induces apoptosis (programmed cell death) in multiple myeloma cells.[\[11\]](#)[\[12\]](#)
- **Immunomodulatory Effects:** The degradation of these transcription factors in immune cells, particularly T-cells and Natural Killer (NK) cells, leads to their activation and proliferation.[\[6\]](#)[\[13\]](#) This results in an enhanced immune response against myeloma cells.[\[9\]](#)

A diagram illustrating the signaling pathway of **CC-92480** is provided below.



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**Figure 1:** Mechanism of Action of **CC-92480** in Myeloma Cells.

## Preclinical Data

### In Vitro Activity

**CC-92480** has demonstrated potent and broad antiproliferative activity across a large panel of multiple myeloma cell lines, including those resistant to lenalidomide and pomalidomide.[5][6]

Parameter	Value	Cell Lines	Reference
CRBN Binding Affinity (IC50)	30 nM	In vitro binding assay	[5]
Lenalidomide CRBN Binding Affinity (IC50)	1.27 $\mu$ M	In vitro binding assay	[11]
Antiproliferative Activity (IC50)	0.04 - 5 nM	~50% of 20 MM cell lines	[6]
Antiproliferative Activity (IC50)	> 100 nM	2 of 20 MM cell lines	[6]

Table 1: In Vitro Activity of **CC-92480**

### In Vivo Activity

In xenograft models of multiple myeloma, **CC-92480** has shown significant tumor growth inhibition, both as a single agent and in combination with other anti-myeloma drugs.

Animal Model	Treatment	Tumor Growth Inhibition	Reference
H929-1051 Xenograft	CC-92480 (single agent)	34%	<a href="#">[5]</a>
H929-1051 Xenograft	Dexamethasone (single agent)	20%	<a href="#">[5]</a>
H929-1051 Xenograft	CC-92480 + Dexamethasone	84%	<a href="#">[5]</a> <a href="#">[14]</a>
Tumor Bearing Mice	CC-92480 (1 mg/kg)	75% reduction in tumor volume	<a href="#">[2]</a>

Table 2: In Vivo Efficacy of **CC-92480**

## Pharmacokinetics in Rats

Pharmacokinetic studies in rats have demonstrated good oral bioavailability for **CC-92480**.

Parameter	Value	Reference
Oral Bioavailability	>63%	<a href="#">[15]</a>

Table 3: Pharmacokinetic Properties of **CC-92480** in Rats

## Clinical Development

**CC-92480** is being evaluated in clinical trials for patients with relapsed/refractory multiple myeloma. The initial first-in-human phase 1/2 study, **CC-92480-MM-001** (NCT03374085), assessed the safety, pharmacokinetics, and preliminary efficacy of **CC-92480** alone and in combination with dexamethasone.[\[16\]](#)[\[17\]](#)

Trial ID	Phase	Treatment	Key Findings	Reference
CC-92480-MM-001 (NCT03374085)	1/2	CC-92480 + Dexamethasone	ORR: 21.1% (overall population); ORR: 40% in triple-class refractory patients. Manageable safety profile.	[16][17]
CC-92480-MM-002 (NCT03989414)	1/2	CC-92480 + Dexamethasone + Bortezomib	Median duration of response: 10.4 months.	[18]

Table 4: Key Clinical Trial Data for **CC-92480**

The overall response rate (ORR) in the dose-expansion cohort of the **CC-92480-MM-001** trial for patients with triple-class refractory RRMM was 40%.[16] The most common Grade 3/4 treatment-emergent adverse events were hematologic, including neutropenia, anemia, and thrombocytopenia.[16]

## Experimental Protocols

While detailed, step-by-step protocols are proprietary, the principles of key experiments can be outlined based on the available literature.

### CRBN Competitive Binding Assay

- Objective: To determine the binding affinity of **CC-92480** to the CRBN protein.
- Methodology: A competitive binding assay was likely performed using a fluorescently labeled tracer molecule known to bind to CRBN. Varying concentrations of **CC-92480** were incubated with the CRBN protein and the tracer. The ability of **CC-92480** to displace the tracer was measured by a decrease in the fluorescent signal. The IC50 value, the concentration of **CC-92480** required to inhibit 50% of the tracer binding, was then calculated. [11]

## Cellular Proliferation Assay

- Objective: To assess the anti-proliferative effect of **CC-92480** on multiple myeloma cell lines.
- Methodology: Multiple myeloma cell lines were seeded in multi-well plates and treated with a range of concentrations of **CC-92480**. After a defined incubation period (e.g., 72 hours), cell viability was assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. The IC50 value, representing the concentration of **CC-92480** that inhibits cell growth by 50%, was determined from the dose-response curve.[\[6\]](#)

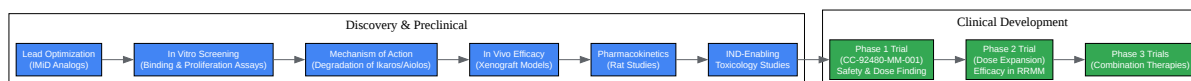
## Western Blot for Ikaros and Aiolos Degradation

- Objective: To confirm the **CC-92480**-induced degradation of Ikaros and Aiolos.
- Methodology: Multiple myeloma cells were treated with **CC-92480** for various time points. Cell lysates were then prepared, and proteins were separated by size using SDS-PAGE. The separated proteins were transferred to a membrane, which was then incubated with primary antibodies specific for Ikaros and Aiolos, as well as a loading control (e.g., actin or tubulin). A secondary antibody conjugated to an enzyme (e.g., HRP) was used for detection, and the protein bands were visualized using a chemiluminescent substrate. A decrease in the intensity of the Ikaros and Aiolos bands relative to the loading control indicated protein degradation.

## Flow Cytometry for T-cell Activation

- Objective: To measure the immunomodulatory effects of **CC-92480** on T-cells.
- Methodology: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors or patients and cultured with **CC-92480**. After incubation, the cells were stained with a panel of fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, HLA-DR). The expression of these markers on different T-cell subsets was then quantified using a flow cytometer. An increase in the percentage of activated T-cells indicated an immunomodulatory effect.[\[13\]](#)

The general workflow for the discovery and development of **CC-92480** is depicted in the following diagram.



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**Figure 2: CC-92480** Discovery and Development Workflow.

## Conclusion

**CC-92480** (mezigdomide) is a potent and promising novel CELMoD with a well-defined mechanism of action that involves the targeted degradation of the transcription factors Ikaros and Aiolos. This leads to both direct anti-tumor effects and immune stimulation. Preclinical studies have demonstrated its superior activity over earlier-generation IMiDs, particularly in resistant settings. Early clinical data in heavily pretreated multiple myeloma patients have shown encouraging efficacy and a manageable safety profile, supporting its continued development as a new therapeutic option for this challenging disease.

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